N-Benzyl-2-chloro-9H-purin-6-amine
Overview
Description
N-Benzyl-2-chloro-9H-purin-6-amine is a chemical compound with the molecular formula C12H10ClN5 and a molecular weight of 259.7 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
Biochemical Analysis
Biochemical Properties
N-Benzyl-2-chloro-9H-purin-6-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases. Cyclin-dependent kinases are crucial enzymes that regulate the cell cycle. By inhibiting these enzymes, this compound can induce cell cycle arrest, particularly at the G1 phase . This compound also interacts with other proteins and biomolecules, such as purine receptors, which are involved in various signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, or programmed cell death, by disrupting the cell cycle and activating apoptotic pathways . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of cyclin-dependent kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and can trigger apoptotic pathways. This compound also interacts with purine receptors, modulating their signaling activity and affecting downstream pathways. These interactions can result in changes in gene expression, enzyme activity, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is generally stable when stored in a dark place at temperatures between 2-8°C . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit cyclin-dependent kinases and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These reactions often involve cytochrome P450 enzymes, which play a key role in drug metabolism. The metabolites of this compound can have different biological activities and may contribute to its overall effects on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane . Once inside the cell, this compound can be distributed to different cellular compartments, depending on its interactions with binding proteins. The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression. The subcellular localization of this compound is crucial for its biological activity and can determine its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2,6-dichloropurine with benzylamine under appropriate conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position with the benzylamine group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding purine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted purine derivative, while hydrolysis would yield the corresponding purine .
Scientific Research Applications
N-Benzyl-2-chloro-9H-purin-6-amine has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cyclin-dependent kinases.
Biological research: The compound is used in studies involving cell cycle regulation and cancer research.
Chemical synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial applications: The compound is used in the production of various drugs and chemical products.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-9H-purin-6-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase . This makes it a valuable tool in cancer research and drug development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Benzyl-2-chloro-9H-purin-6-amine is unique due to the presence of the benzyl group at the 6-position of the purine ring. This structural modification enhances its ability to interact with specific molecular targets, such as cyclin-dependent kinases, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-2-chloro-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBYBPPNNHJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444807 | |
Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39639-47-9 | |
Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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